(-)-Myrtenal

Catalog No.
S3311578
CAS No.
18486-69-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Myrtenal

CAS Number

18486-69-6

Product Name

(-)-Myrtenal

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1

InChI Key

KMRMUZKLFIEVAO-IUCAKERBSA-N

SMILES

CC1(C2CC=C(C1C2)C=O)C

solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C=O)C

The exact mass of the compound (-)-Myrtenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Myrtenal (CAS 18486-69-6) is a highly valued bicyclic monoterpene aldehyde derived from the chiral pool, featuring a rigid bicyclo[3.1.1]hept-2-ene framework and a reactive α,β-unsaturated aldehyde group. As a pure enantiomer with a defined optical rotation ([α]20/D −15°), it serves as a critical building block in asymmetric synthesis, transition-metal ligand design, and the development of neuroprotective pharmacophores[1]. Its specific structural rigidity makes it a premium precursor compared to simpler acyclic or monocyclic terpenes, particularly when precise stereocontrol is required in downstream condensation, olefination, and cycloaddition reactions [2].

Generic substitution of (-)-myrtenal with monocyclic analogs like perillaldehyde or acyclic aldehydes like citral fundamentally alters the steric environment of the reactive center, leading to a severe loss of stereoselectivity in olefination and condensation pathways [1]. Furthermore, attempting to use racemic myrtenal negates its primary value as a chiral synthon, resulting in racemic mixtures when synthesizing Schiff base ligands or diamines for asymmetric catalysis, thereby destroying downstream enantiomeric excess [2]. Finally, substituting with the alcohol precursor, (-)-myrtenol, introduces unnecessary oxidation steps that require stoichiometric reagents, reducing atom economy and increasing process complexity [3].

Superior Stereocontrol in Wittig-Type Olefination

When subjected to Wittig-type reactions with alkynyl-phosphonio ruthenium complexes, the rigid bicyclic structure of (-)-myrtenal dictates absolute stereocontrol, yielding exclusively the (E)-isomer [1]. In contrast, the monocyclic comparator (S)-(-)-perillaldehyde produces a 4:1 mixture of E/Z isomers under identical conditions [1].

Evidence DimensionE/Z Isomeric Ratio
Target Compound DataPure (E)-isomer (100% stereoselectivity)
Comparator Or Baseline(S)-(-)-perillaldehyde (4:1 E/Z mixture)
Quantified DifferenceComplete elimination of the Z-isomer byproduct
ConditionsIn situ reaction with ylide–alkynyl ruthenium derivatives

Procuring (-)-myrtenal eliminates the need for costly and time-consuming chromatographic separation of E/Z isomers in complex natural product synthesis.

Essential Asymmetric Induction in Schiff Base Catalysts

The synthesis of enantioselective oxidovanadium(V) catalysts requires pure chiral precursors to achieve asymmetric induction during the epoxidation of alkenes like S(-)-limonene and cyclohexene [1]. Utilizing pure (-)-myrtenal to form tetradentate Schiff bases ensures the correct spatial arrangement around the metal center, enabling high conversion rates (up to 75% for limonene epoxides) that are impossible to achieve with racemic or non-chiral aldehyde substitutes[1].

Evidence DimensionCatalytic Asymmetric Induction
Target Compound DataHigh enantiomeric excess via pure chiral Schiff bases
Comparator Or BaselineRacemic/non-chiral aldehydes (0% ee)
Quantified DifferenceEnables stereoselective epoxidation up to 75% conversion for specific terpenes
ConditionsOxidation using aqueous 30% H2O2 or TBHP with vanadium(V) catalysts

Buyers synthesizing chiral transition-metal catalysts must procure the pure (-)-enantiomer to ensure functional asymmetric induction in downstream oxidations.

Process Efficiency vs. Alcohol Precursors

In the total synthesis of complex terpenes, such as (+)-cardamom peroxide, utilizing (-)-myrtenal directly as a starting material bypasses the need to oxidize (-)-myrtenol [1]. This direct procurement strategy eliminates the requirement for stoichiometric oxidants like Dess-Martin periodinane or chromic acid, streamlining processes like the McMurry coupling where (-)-myrtenal achieves a 53% isolated yield of the target triene [1].

Evidence DimensionRequired Oxidation Steps
Target Compound Data0 steps (direct utilization)
Comparator Or Baseline(-)-Myrtenol (requires 1 equivalent of harsh oxidant)
Quantified DifferenceElimination of 1 synthetic step and associated oxidant waste
ConditionsPrecursor preparation for McMurry coupling in total synthesis

Selecting the aldehyde directly improves process safety, reduces reagent costs, and increases overall throughput in multi-step syntheses.

Synthesis of Chiral Transition-Metal Catalysts

(-)-Myrtenal is the optimal starting material for generating chiral Schiff bases and 1,2-diamines. These ligands are critical for coordinating with vanadium, iron, or ruthenium to perform highly enantioselective oxidations, such as the epoxidation of unactivated alkenes and the oxidation of sulfides to chiral sulfoxides[1].

Development of Neuroprotective Pharmacophores

Due to its specific lipophilicity and structural geometry, (-)-myrtenal is conjugated with adamantane to synthesize agents that alleviate Alzheimer's-type dementia. The precise stereochemistry of the myrtenyl moiety is essential for proper binding in the active sites of target receptors [2].

Total Synthesis via Stereoselective Olefination

In the construction of complex terpene natural products, (-)-myrtenal is selected over monocyclic analogs to guarantee absolute (E)-stereocontrol during Wittig-type olefinations and McMurry couplings, streamlining the isolation of key intermediates [3].

Physical Description

Colourless liquid; refreshing, spicy-herbaceous odou

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

Density

0.984-0.990

UNII

EH2E303QRY
8J97443QRZ

GHS Hazard Statements

Aggregated GHS information provided by 1373 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 87 of 1373 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1286 of 1373 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18486-69-6
564-94-3

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-19-2023

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